molecular formula C13H16BrClFNO2 B6239326 tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate CAS No. 2375274-70-5

tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate

Cat. No.: B6239326
CAS No.: 2375274-70-5
M. Wt: 352.6
InChI Key:
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Description

Tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a bromoethyl chain, which is further substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromoethyl derivative. One common method involves the use of tert-butyl carbamate and 2-bromo-1-(3-chloro-4-fluorophenyl)ethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as alcohols or ketones.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate involves its interaction with molecular targets through its functional groups. The bromo group can participate in nucleophilic substitution reactions, while the carbamate group can undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-bromo-1-(4-chlorophenyl)ethyl]carbamate
  • tert-Butyl N-[2-bromo-1-(3-fluorophenyl)ethyl]carbamate
  • tert-Butyl N-[2-bromo-1-(3-chloro-4-methylphenyl)ethyl]carbamate

Uniqueness

Tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

CAS No.

2375274-70-5

Molecular Formula

C13H16BrClFNO2

Molecular Weight

352.6

Purity

95

Origin of Product

United States

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